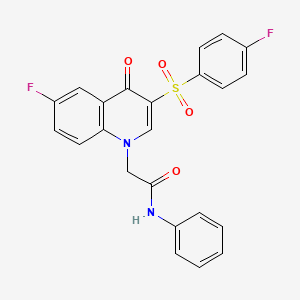

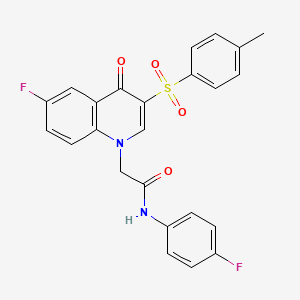

2-(6-fluoro-3-((4-fluorophenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide

説明

2-(6-fluoro-3-((4-fluorophenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C23H16F2N2O4S and its molecular weight is 454.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(6-fluoro-3-((4-fluorophenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-fluoro-3-((4-fluorophenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antibacterial Activity

The compound has been used in the synthesis of novel N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives, which have shown antibacterial activity . The synthesized compounds were evaluated for their antibacterial properties, and one of the compounds showed an antibacterial effect against Staphylococcus aureus .

Suzuki–Miyaura Coupling

The compound has potential applications in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and the compound could be used as a stable, readily prepared, and environmentally benign organoboron reagent .

Protodeboronation

The compound can be used in catalytic protodeboronation of pinacol boronic esters, a process that allows for formal anti-Markovnikov alkene hydromethylation . This is a valuable transformation that has been applied to methoxy protected ( )-D8-THC and cholesterol .

Conformational Change of CCG Repeats

The compound has been used in research studying the conformational change of CCG repeats from i-Motif to base-extruded DNA duplex . This research provides valuable structural information for the design of novel therapeutic strategies to treat neurological diseases caused by repeat expansions .

Computer-Aided Molecular Design

CCG-30481 is used by research chemists, biologists, and crystallographers at leading research and development institutions in the private, governmental, and academic sectors to discover new therapeutics and a myriad of consumer goods and products .

Research in Neurological Diseases

The compound is used in research related to neurological diseases. It is particularly useful in studies related to repeat expansions, which are known to cause several neurological diseases .

作用機序

Target of Action

CCG-30481 primarily targets the myocardin-related transcription factor/serum response factor (MRTF/SRF) pathway . This pathway plays a crucial role in regulating gene expression related to cell growth, differentiation, and migration. By inhibiting this pathway, CCG-30481 can modulate various cellular processes, making it a potential therapeutic agent for conditions like fibrosis and cancer .

Mode of Action

CCG-30481 interacts with MRTF-A/B, preventing their nuclear import and subsequent activation of SRF . This inhibition disrupts the transcription of SRF target genes, leading to reduced expression of proteins involved in cell motility and proliferation. The compound’s binding to MRTF-A/B effectively blocks their interaction with importin α/β1, a critical step for their nuclear translocation .

Biochemical Pathways

The inhibition of the MRTF/SRF pathway by CCG-30481 affects several downstream pathways, including those involved in cytoskeletal dynamics and cellular metabolism . By reducing the transcription of SRF target genes, CCG-30481 can decrease the expression of actin cytoskeleton components and other proteins essential for cell movement and structural integrity . This can lead to altered cellular responses in processes like wound healing and tumor progression.

Pharmacokinetics

The pharmacokinetic profile of CCG-30481 includes its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is designed to have good bioavailability and stability in biological systems . It is absorbed efficiently and distributed throughout the body, reaching target tissues where it can exert its effects. Metabolism primarily occurs in the liver, and the compound is excreted via the kidneys .

Result of Action

At the molecular level, CCG-30481’s inhibition of the MRTF/SRF pathway results in reduced gene expression of proteins involved in cell proliferation and migration . This can lead to decreased cellular motility and invasiveness, making it a potential anti-cancer and anti-fibrotic agent . At the cellular level, the compound can induce changes in cell shape and reduce the ability of cells to migrate and invade surrounding tissues .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the efficacy and stability of CCG-30481 . The compound is stable under physiological conditions but may degrade under extreme pH or temperature variations. Additionally, interactions with other drugs or biomolecules can affect its bioavailability and potency . Understanding these factors is crucial for optimizing its therapeutic use.

特性

IUPAC Name |

2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16F2N2O4S/c24-15-6-9-18(10-7-15)32(30,31)21-13-27(14-22(28)26-17-4-2-1-3-5-17)20-11-8-16(25)12-19(20)23(21)29/h1-13H,14H2,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKXOZYOBXGLBHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16F2N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[10-(2-Chlorophenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]-5-methoxyphenol](/img/structure/B3411070.png)

![6-Allyl-7-(4-benzylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3411074.png)

![Methyl 3-[6-(3-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate](/img/structure/B3411079.png)

![ethyl 2-[3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetate](/img/structure/B3411091.png)

![7-chloro-2-(((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3411096.png)

![1-benzyl-N-(2-chlorobenzyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3411100.png)

![4-(3-(4-Chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)morpholine](/img/structure/B3411110.png)

![2-((8,9-dimethoxy-2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetonitrile](/img/structure/B3411127.png)

![6-Fluoro-3-(4-fluorobenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B3411170.png)